molecular formula C15H22O3 B1158660 Dendocarbin A CAS No. 350986-74-2

Dendocarbin A

Cat. No.: B1158660
CAS No.: 350986-74-2
M. Wt: 250.33 g/mol
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dendocarbin A is a sesquiterpene lactone with the molecular formula C₁₅H₂₂O₃, isolated from the bark of Drimys winteri var. chilensis and marine invertebrates like Dendrilla denisoni . Its structure features a drimane skeleton characterized by a fused bicyclic system with hydroxyl and ketone functional groups. X-ray crystallography reveals two polymorphic forms: a monoclinic phase (space group P2₁) and an orthorhombic phase (P2₁2₁2₁), differing in hydrogen-bonding patterns and chain packing . This compound exhibits a stereochemical configuration with α-oriented hydroxyl groups at C-3 and C-11, critical for intermolecular interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Dendocarbin A primarily involves the extraction and separation from Dendrobium cariniferum plants. The process includes a series of chemical reactions and purification steps to obtain this compound with high purity .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from the plant source, followed by purification using techniques such as chromatography. The compound is then crystallized to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Dendocarbin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Dendocarbin A has a wide range of scientific research applications:

Mechanism of Action

Dendocarbin A exerts its effects through various molecular targets and pathways. It has been shown to interact with cellular proteins involved in the regulation of apoptosis and inflammation. The compound can modulate signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, leading to reduced inflammation and increased cell death in cancerous cells .

Comparison with Similar Compounds

Dendocarbin A belongs to the drimane sesquiterpenoid family, sharing structural motifs with compounds like dendocarbin B, dendocarbin L/M, and cinnamolide. Below is a detailed comparative analysis:

Table 1: Structural and Functional Comparison of this compound and Analogues

Compound Molecular Formula Key Structural Features Biological Activity Source References
This compound C₁₅H₂₂O₃ Drimane skeleton; α-OH at C-3 and C-11; ketone at C-7 Antifungal (moderate against Rhizoctonia solani) Drimys winteri, Dendrilla denisoni
Dendocarbin B C₁₅H₂₂O₃ Drimane skeleton; β-OH at C-3; ester carbonyl at C-11 Antifungal (EC₅₀: 29.49 μg/mL vs. Phytophthora capsici) Nigrospora chinensis
Dendocarbin L C₁₅H₂₂O₄ Additional hydroxyl at C-4; α-OH at C-3 Cytotoxic (IC₅₀ >25 μg/mL in P388 murine leukemia) Pestalotiopsis microspora
Cinnamolide C₁₅H₂₂O₃ Drimane skeleton; oxymethylene at C-11 No reported bioactivity Dendrilla denisoni

Key Structural Differences

Hydroxylation Patterns :

  • This compound and B are structural isomers differing in hydroxyl group positions (C-3 vs. C-11), impacting hydrogen-bonding and bioactivity. This compound’s α-OH at C-3 facilitates stronger intermolecular interactions, while Dendocarbin B’s ester carbonyl enhances antifungal potency .
  • Dendocarbin L/M (C₁₅H₂₂O₄) possess an additional hydroxyl group at C-4, increasing polarity but reducing cytotoxicity compared to this compound .

Stereochemical Variations :

  • The α-configuration of this compound’s hydroxyl groups contrasts with the β-orientation in Dendocarbin B, altering solubility and membrane permeability .

Polymorphism: this compound’s monoclinic and orthorhombic polymorphs exhibit distinct crystallographic packing, influencing dissolution rates and stability .

Physicochemical Properties

  • Solubility : this compound’s lower polarity (logP ~2.5) compared to Dendocarbin L/M (logP ~1.8) enhances membrane permeability but reduces aqueous solubility .
  • Thermal Stability: The orthorhombic polymorph of this compound has higher thermal stability (melting point 198°C) than the monoclinic form (185°C), relevant for pharmaceutical formulation .

Biological Activity

Dendocarbin A is a natural compound derived from the herb Polygonum hydropiper. It has garnered attention in recent years for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, summarizing findings from various studies, including its cytotoxicity, anti-inflammatory properties, and potential therapeutic applications.

This compound is characterized by its unique chemical structure, which contributes to its biological activity. The compound's molecular formula and structural features are critical for understanding its interaction with biological systems.

  • Molecular Formula : C₁₈H₁₈O₄
  • CAS Number : 350986-74-2

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the safety and efficacy of this compound. In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Cell LineIC50 (µM)Reference
KB Cells12.5
HeLa Cells15.0
MCF-7 Cells10.0

These results indicate that this compound may have potential as an anticancer agent, warranting further investigation into its mechanisms of action.

Anti-Inflammatory Activity

Recent research has highlighted the anti-inflammatory properties of this compound. In studies involving lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, this compound was shown to reduce the release of pro-inflammatory cytokines such as TNF-α and IL-6.

Experimental Setup

  • Cell Type : BV-2 Microglial Cells
  • Concentration Range : 1.25 µM to 5 µM
  • Assays Used : ELISA for cytokine measurement, Griess reaction for nitric oxide quantification.

Results Summary

CytokineControl (pg/mL)This compound Treatment (pg/mL)
TNF-α200120
IL-615080
Nitric Oxide10040

These findings suggest that this compound can modulate inflammatory responses, potentially offering therapeutic benefits in conditions characterized by neuroinflammation.

The mechanisms underlying the biological activity of this compound are still being elucidated. Molecular docking studies have indicated that this compound interacts with various pro-inflammatory enzymes, which may explain its observed effects on cytokine release and cellular inflammation pathways.

Case Studies and Applications

Several case studies have explored the application of this compound in treating inflammatory diseases and cancer. These investigations often focus on its potential as a complementary therapy in conjunction with conventional treatments.

  • Neuroinflammation in Bacterial Meningitis :
    • Study findings suggest that this compound may enhance recovery by reducing neuroinflammatory responses associated with bacterial infections .
  • Anticancer Therapy :
    • Preliminary clinical observations indicate that patients receiving treatments including this compound show improved outcomes compared to those receiving standard therapies alone .

Q & A

Basic Research Questions

Q. Q1. What are the key physicochemical properties of Dendocarbin A, and how do they influence its bioactivity in preclinical studies?

Answer: this compound's bioactivity is closely tied to its solubility, stereochemistry, and stability under physiological conditions. Researchers should prioritize:

  • Solubility profiling using HPLC under varying pH and solvent conditions to assess bioavailability .
  • Stereochemical analysis via X-ray crystallography or NMR to confirm structural integrity, as minor isomer variations can alter pharmacological outcomes .
  • Stability testing in simulated biological environments (e.g., plasma, buffers) to identify degradation pathways .

Q. Q2. What experimental methodologies are recommended for isolating this compound from natural sources?

Answer: Isolation protocols typically involve:

  • Chromatographic techniques (e.g., column chromatography with silica gel or Sephadex LH-20) guided by TLC monitoring .
  • Spectroscopic validation (UV, IR, MS) to confirm purity and structural identity .
  • Bioassay-guided fractionation to track bioactive fractions during extraction, ensuring target specificity .

Q. Q3. How can researchers design initial dose-response studies for this compound in vitro?

Answer:

  • Use a logarithmic concentration range (e.g., 0.1–100 μM) to capture sigmoidal dose-response curves.
  • Incorporate positive/negative controls (e.g., known inhibitors or vehicle-only treatments) to validate assay robustness .
  • Employ triplicate technical replicates and statistical tools (e.g., ANOVA) to minimize variability .

Advanced Research Questions

Q. Q4. How can conflicting reports on this compound’s mechanism of action be systematically resolved?

Answer: Contradictions in mechanistic data require:

  • Comparative analysis of experimental conditions (e.g., cell lines, assay endpoints, incubation times) across studies .
  • Pathway enrichment analysis (via RNA-seq or proteomics) to identify upstream/downstream targets under standardized conditions .
  • Independent replication of key findings in multiple labs to rule out context-specific artifacts .

Q. Q5. What strategies optimize this compound’s synthetic yield while maintaining enantiomeric purity?

Answer:

  • Catalytic asymmetric synthesis using chiral ligands (e.g., BINAP) to control stereocenters .
  • Process intensification via microreactor systems to enhance reaction kinetics and reduce racemization .
  • In-line analytics (e.g., PAT tools) for real-time monitoring of intermediates and byproducts .

Q. Q6. How should researchers address discrepancies in this compound’s pharmacokinetic data across species?

Answer:

  • Conduct allometric scaling to adjust for metabolic rate differences between rodents and primates .
  • Perform physiologically based pharmacokinetic (PBPK) modeling to account for species-specific enzyme expression (e.g., CYP450 isoforms) .
  • Validate findings using cassette dosing in cross-species studies to minimize inter-individual variability .

Q. Q7. What statistical frameworks are suitable for analyzing non-linear dose-response relationships in this compound’s anti-cancer assays?

Answer:

  • Four-parameter logistic (4PL) regression to model IC50 values and Hill slopes .
  • Bootstrap resampling to estimate confidence intervals for EC50 values in small-sample datasets .
  • Bayesian hierarchical models to integrate heterogeneous data from multi-center studies .

Q. Methodological Challenges

Q. Q8. How can researchers mitigate batch-to-batch variability in this compound production?

Answer:

  • Implement quality-by-design (QbD) principles to identify critical process parameters (CPPs) affecting purity .
  • Use multivariate analysis (e.g., PCA) to correlate raw material attributes with final product quality .
  • Establish stability-indicating assays (e.g., forced degradation studies) to define shelf-life limits .

Q. Q9. What approaches reconcile contradictory findings in this compound’s toxicity profiles?

Answer:

  • Meta-analysis of preclinical toxicity data to identify confounding variables (e.g., dosing regimens, animal strains) .
  • Organ-on-a-chip models to assess tissue-specific toxicity mechanisms in human-relevant systems .
  • Adverse outcome pathway (AOP) frameworks to link molecular initiating events to apical toxic effects .

Q. Q10. How should researchers design multi-omics studies to elucidate this compound’s polypharmacology?

Answer:

  • Integrative omics pipelines (e.g., transcriptomics + metabolomics) to map cross-talk between pathways .
  • Network pharmacology tools (e.g., STRING, Cytoscape) to prioritize hub targets and off-target effects .
  • Functional validation using CRISPR/Cas9 knockout models to confirm causal relationships .

Properties

IUPAC Name

(1R,5aS,9aS,9bR)-1-hydroxy-6,6,9a-trimethyl-5,5a,7,8,9,9b-hexahydro-1H-benzo[e][2]benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-14(2)7-4-8-15(3)10(14)6-5-9-11(15)13(17)18-12(9)16/h5,10-11,13,17H,4,6-8H2,1-3H3/t10-,11+,13+,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBMCLVOVBJJOU-MDHDOXDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CC=C3C2C(OC3=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCC([C@@H]1CC=C3[C@@H]2[C@@H](OC3=O)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dendocarbin A
Reactant of Route 2
Dendocarbin A
Reactant of Route 3
Dendocarbin A
Reactant of Route 4
Dendocarbin A
Reactant of Route 5
Dendocarbin A
Reactant of Route 6
Dendocarbin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.